molecular formula C18H22ClN3O3 B2923545 3-[(4-chlorophenyl)methyl]-8-(2-methylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021032-08-5

3-[(4-chlorophenyl)methyl]-8-(2-methylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2923545
CAS No.: 1021032-08-5
M. Wt: 363.84
InChI Key: XKRBKDQZZKUDIL-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, characterized by a spirocyclic core with a fused imidazolidine-2,4-dione ring. Key structural features include:

The compound’s synthesis likely involves reductive amination or Ullmann coupling, as seen in analogs (e.g., ).

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-8-(2-methylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O3/c1-12(2)15(23)21-9-7-18(8-10-21)16(24)22(17(25)20-18)11-13-3-5-14(19)6-4-13/h3-6,12H,7-11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRBKDQZZKUDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)methyl]-8-(2-methylpropanoyl)-1,3,8-triazaspiro[45]decane-2,4-dione typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include sodium nitrite, potassium iodide, and various organic solvents .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)methyl]-8-(2-methylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

3-[(4-chlorophenyl)methyl]-8-(2-methylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-8-(2-methylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Structural Modifications at the 8-Position

Substituents at the 8-position significantly affect activity:

Compound 8-Position Substituent Biological Target/Activity Key Findings Reference
Target Compound 2-Methylpropanoyl Unknown (hypothesized PHD inhibitor) N/A
11 (Vachal et al.) 3-Methylpyridine PHD2 inhibitor (IC50 ~50 nM) Chelates Fe(II); critical for activity
14 (N-methyl imidazole derivative) N-Methylimidazole PHD2 inhibitor (comparable to 11) Maintains potency despite bulkier group
RS102221 Sulfonamide-linked pentyl chain 5-HT2C receptor antagonist Used in neuropharmacological studies
8-Benzyl derivative Benzyl Synthetic intermediate Lower bioactivity; used in further derivatization

Key Insights :

  • The 2-methylpropanoyl group in the target compound lacks a chelating heteroatom (unlike pyridine or imidazole in PHD inhibitors), suggesting divergent targets.
  • Bulky 8-substituents (e.g., sulfonamide in RS102221) may enhance receptor selectivity but reduce solubility.

Modifications at the 3-Position

The 3-position often hosts aromatic or alkyl groups:

Compound 3-Position Substituent Activity Notes Reference
Target Compound 4-Chlorophenylmethyl Potential enhanced lipophilicity
1-Methyl-8-phenyl derivative Methyl Anticonvulsant/antioxidant potential
3-Cyclopropylmethyl derivative Cyclopropylmethyl Tested in CNS drug candidates
BG16088 4-Fluorophenylmethyl Unknown; structural analog

Key Insights :

  • The 4-chlorophenylmethyl group in the target compound likely improves membrane permeability compared to smaller alkyl groups (e.g., methyl).
  • Chlorine’s electron-withdrawing effect may stabilize binding interactions vs. fluorine in BG16086.

Core Modifications and Inactive Analogs

  • Imidazolidine-2,4-dione Core : Replacing the core with imidazole-2,4-dione (e.g., compounds 36–44) abolished PHD inhibition, emphasizing the necessity of the rigid spirocyclic core .
  • Thiophene/Phenol Derivatives: Inactive in PHD assays, underscoring the need for metal-chelating groups at the 8-position .

Key Insights :

  • Microwave-assisted synthesis improves yields for spirocyclic analogs (e.g., 32% in ).
  • The target compound’s isobutyryl group may simplify synthesis compared to boronate-containing intermediates ().

Biological Activity

The compound 3-[(4-chlorophenyl)methyl]-8-(2-methylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione , also known as a derivative of the 1,3,8-triazaspiro[4.5]decane scaffold, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex spirocyclic structure that includes a triazaspiro framework. The presence of the 4-chlorophenyl and 2-methylpropanoyl groups contributes to its unique chemical properties and biological interactions.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC18H22ClN3O3
Molecular Weight367.84 g/mol
CAS Number1021032-08-5

Research indicates that 3-[(4-chlorophenyl)methyl]-8-(2-methylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione interacts with specific molecular targets within biological systems. Its mechanism involves modulation of enzyme activity and receptor binding, which can lead to various physiological effects.

  • Enzyme Inhibition : The compound has been shown to inhibit mitochondrial permeability transition pores (mPTP), which play a crucial role in cell death mechanisms during myocardial infarction (MI) .
  • Cardioprotective Effects : Studies have demonstrated that derivatives of this compound can prevent the toxic effects associated with traditional cardioprotective agents like Oligomycin A by inhibiting mPTP opening without affecting cell viability or ATP levels .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Cardiology : As an mPTP inhibitor, it may serve as an adjunct treatment in myocardial infarction to reduce apoptosis and improve outcomes .
  • Neurology : Investigations are ongoing into its effects on neurological disorders due to its ability to modulate neurotransmitter systems and protect against neuronal death.

Case Studies

  • Myocardial Infarction Model : In a controlled study involving animal models of MI, treatment with the compound resulted in a significant reduction in apoptotic rates compared to untreated controls. This suggests a protective effect on cardiac tissues during ischemic events .
  • Cell Viability Assays : Comparative studies have shown that while Oligomycin A decreases cell viability significantly after 24 hours of treatment, the triazaspiro derivatives maintain cell viability under similar conditions .

Comparative Analysis of Biological Activity

CompoundmPTP InhibitionCell Viability ImpactTherapeutic Potential
Oligomycin AYesSignificant decreaseLimited
3-[(4-chlorophenyl)methyl]-8-(2-methylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dioneYesNo impactHigh

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